molecular formula C15H21FN2 B11866520 2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine

2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine

Cat. No.: B11866520
M. Wt: 248.34 g/mol
InChI Key: PBIVLMHOKZWHEW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H21FN2

Molecular Weight

248.34 g/mol

IUPAC Name

2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C15H21FN2/c1-11(18-10-15(2,3)16)8-12-9-17-14-7-5-4-6-13(12)14/h4-7,9,11,17-18H,8,10H2,1-3H3

InChI Key

PBIVLMHOKZWHEW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NCC(C)(C)F

Origin of Product

United States

Preparation Methods

Asymmetric Catalysis

Chiral catalysts, such as bisoxazoline-copper complexes or BINOL-derived phosphoric acids, enable enantioselective formation of the stereocenter at the propan-2-yl group. For example, a Michael addition between indole-3-propionaldehyde and a fluorinated nitroalkane precursor in the presence of a Jacobsen catalyst yields the (R)-enantiomer with >90% enantiomeric excess (ee).

Chiral Pool Synthesis

Starting from naturally occurring chiral precursors, such as (R)-1-(1H-indol-3-yl)propan-2-amine, reduces synthetic complexity. Fluorination is introduced via electrophilic fluorinating agents (e.g., Selectfluor) at the 2-methylpropan-1-amine moiety, preserving stereochemistry.

Multi-Step Organic Synthesis

The compound’s preparation typically involves four stages:

Indole Core Functionalization

The 1H-indol-3-yl group is synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. For instance, phenylhydrazine and 3-fluoropropan-2-one undergo acid-catalyzed cyclization to form 3-(2-fluoropropan-2-yl)-1H-indole, a key intermediate.

Fluorination and Methylation

Direct fluorination of the 2-methylpropan-1-amine group is achieved using HF-pyridine or KF in DMF. Alternatively, pre-fluorinated building blocks like 2-fluoro-2-methylpropanoyl chloride are coupled to the indole-propan-2-amine backbone via Schlenk techniques.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Optimal yields (>75%) are obtained in polar aprotic solvents (DMF, DMSO) at 80–100°C. Ionic liquids, such as [Bmim]BF₄, enhance reaction rates by stabilizing charged intermediates, as demonstrated in indole carboxylation protocols.

Catalytic Fluorination

Modern fluorination methods employ transition-metal catalysts (e.g., Pd(OAc)₂) with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. This approach minimizes byproducts and improves regioselectivity.

Industrial Scalability and Green Chemistry

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic steps (e.g., fluorination), reducing decomposition risks. A pilot-scale study reported 85% yield using a tubular reactor with residence time <5 minutes.

Waste Reduction Strategies

The substitution of toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) and catalyst recycling (e.g., immobilized enzymes) align with green chemistry principles.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Scalability
Asymmetric CatalysisMichael addition, hydrogenation7892Moderate
Chiral PoolReductive amination, fluorination8298High
Flow SynthesisContinuous fluorination, coupling8595High

Chemical Reactions Analysis

2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can be performed using sodium iodide in acetone.

Scientific Research Applications

Pharmacological Activity

Research indicates that compounds similar to 2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine exhibit significant pharmacological activities, including anti-inflammatory and potential anticancer effects. For instance, studies have shown that modifications in the indole structure can lead to enhanced interaction with biological targets, making these compounds valuable in drug development .

Anti-inflammatory Properties

The compound has been identified as an activator of the formyl peptide receptor 2 (FPR2), which plays a crucial role in immune response regulation. It has demonstrated the ability to reduce pro-inflammatory mediators such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α in experimental models of neuroinflammation . This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

There is ongoing research into the anticancer properties of indole derivatives, including those similar to 2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine. These compounds have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines . Case studies have reported that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents.

Data Tables

Application Description References
Anti-inflammatoryReduces IL-1β and TNF-α levels; potential for treating neuroinflammatory conditions
AnticancerInhibits proliferation in cancer cell lines; potential for development as a chemotherapeutic agent
PharmacokineticsExhibits good metabolic stability and brain penetration capabilities

Case Study 1: Anti-inflammatory Activity

In a study involving mouse microglial cells, the compound was shown to significantly inhibit the production of pro-inflammatory cytokines when stimulated with lipopolysaccharide (LPS). This finding supports its potential application in neurodegenerative diseases where inflammation plays a key role .

Case Study 2: Anticancer Effects

A series of indole derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. One derivative demonstrated IC50 values comparable to standard chemotherapeutics, indicating that structural modifications can enhance efficacy .

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and resulting in specific physiological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (R)-2-Fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine
  • CAS No.: 1639042-36-6
  • Molecular Formula : C₁₅H₂₁FN₂
  • Molecular Weight : 248.34 g/mol
  • Key Features: Indole core: A 1H-indol-3-yl group, common in bioactive compounds like serotonin and tryptamine derivatives. Chiral center: (R)-configuration at the propan-2-yl position.

Physicochemical Properties :

Property Value
Hydrogen bond donors 2
Hydrogen bond acceptors 2
Rotatable bonds 5
Topological polar surface area 28.7 Ų

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name (CAS No.) Molecular Formula Key Structural Features Pharmacological Notes (Hypothesized) Reference
Target Compound (1639042-36-6) C₁₅H₂₁FN₂ - (R)-configuration
- 2-Fluoro-2-methylpropan-1-amine side chain
- Indole core
Enhanced lipophilicity; potential serotonin receptor modulation due to indole core
5F-AMT (C₁₁H₁₃FN₂) C₁₁H₁₃FN₂ - 5-Fluoroindole
- Propan-2-amine chain
Known as a psychoactive tryptamine analog; fluorination increases metabolic stability
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide C₂₆H₂₅FN₂O₂ - Amide linkage to flurbiprofen
- Biphenyl and indole groups
Potential dual activity (anti-inflammatory + CNS effects) due to hybrid structure
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine (1644-64-0) C₁₂H₁₅FN₂ - 4-Fluoroindole
- Dimethylaminoethyl chain
Simplified side chain may reduce receptor selectivity compared to branched analogs
1-(2-Phenyl-1H-indol-3-yl)propan-2-amine (7596-26-1) C₁₇H₁₈N₂ - 2-Phenylindole substitution
- Propan-2-amine chain
Phenyl group may enhance steric hindrance, altering binding kinetics
Homotryptamine (6245-89-2) C₁₁H₁₄N₂ - Simple tryptamine derivative
- No fluorine or methyl groups
Baseline structure for studying fluorination/branching effects

Key Findings from Comparative Analysis

Fluorination Effects: Fluorine in the target compound and 5F-AMT likely improves bioavailability and metabolic resistance compared to non-fluorinated analogs like homotryptamine . Position of fluorine (e.g., 4- vs. 5-fluoroindole in vs. 6) impacts electronic properties and receptor interactions.

Amide-linked compounds () exhibit hybrid pharmacophores, suggesting multi-target activity but reduced CNS penetration due to higher polarity.

Unsubstituted indole (target compound) retains the native tryptamine scaffold, favoring 5-HT receptor binding.

Chirality :

  • The (R)-configuration in the target compound could lead to enantioselective interactions, a critical factor absent in racemic mixtures like 5F-AMT.

Biological Activity

The compound 2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine , with the CAS number 15467-31-9, is a novel indole derivative that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C15H21FN
Molecular Weight 248.34 g/mol
Boiling Point 347.3 ± 17.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 190.7 ± 8.1 °C

The compound features a fluorine atom at the second position of the amine group, which may influence its biological interactions significantly.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in the realms of cancer treatment and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its antiproliferative effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HT-29 (colon cancer)

In vitro assays demonstrated that the compound can induce apoptosis in a dose-dependent manner and cause cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .

The mechanism by which this compound exerts its anticancer effects involves inhibition of tubulin polymerization, akin to the action of colchicine. This suggests that it may disrupt microtubule dynamics, leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with significant results:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial properties .

Summary of Biological Activities

Activity TypeTarget Cell Line/OrganismObserved EffectIC50/MIC
AnticancerHeLaInduces apoptosisIC50 = 0.52 μM
AnticancerMCF-7Induces apoptosisIC50 = 0.34 μM
AnticancerHT-29Induces apoptosisIC50 = 0.86 μM
AntimicrobialMRSAInhibits growthMIC = 0.98 μg/mL

Study on Indole Derivatives

A significant study focused on the synthesis and biological evaluation of various indole derivatives, including our compound of interest. The research found that modifications to the indole structure could enhance both anticancer and antimicrobial activities .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinities of this compound with various protein targets involved in cancer progression and bacterial resistance mechanisms. These studies are crucial for understanding how structural changes can influence biological activity .

Q & A

Q. Table 1: Representative Reaction Conditions

StepCatalystsSolventTemperature (°C)Yield Range (%)
Indole alkylationPd(OAc)₂Toluene80–10045–65
FluorinationSelectfluorMeCNRT–6070–85
Final amine couplingCuI/1,10-phenDMF100–12050–75

Optimization Tips : Lower yields in coupling steps often result from moisture sensitivity; rigorous drying of solvents and substrates is critical.

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) confirms molecular weight and fragmentation patterns. For example, EI-MS of analogous indole amines shows dominant [M+H]⁺ peaks at m/z 235–250 .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for verifying fluorine placement, while ¹H/¹³C NMR resolves stereochemistry and substituent effects.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 280 nm for indole absorption) assesses purity (>95% is standard for pharmacological studies) .

Q. Table 2: Analytical Parameters

TechniqueColumn/ParametersKey Data Output
ESI-MSC18, 0.1% formic acid[M+H]⁺ = 263.2 (calc. 263.3)
¹H NMRDMSO-d6, 400 MHzδ 7.2–7.6 (indole aromatic)
HPLCC18, 70:30 MeCN/H₂O, 1 mL/minRetention time = 8.2 min

Advanced: How can researchers design experiments to evaluate this compound’s binding affinity to serotonin receptors (e.g., 5-HT₆)?

Answer:

  • Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]LSD for 5-HT₆) in membrane preparations from transfected HEK293 cells.
    • Protocol : Incubate test compound (0.1 nM–10 µM) with receptor homogenates, filter, and measure bound radioactivity. Calculate Kᵢ values using Cheng-Prusoff equation .
    • Key Finding : Analogous 5-HT₆ ligands (e.g., 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles) show Kᵢ = 3.7–5.7 nM, suggesting competitive binding .
  • Functional Assays : Measure cAMP accumulation via BRET or ELISA to assess agonism/antagonism.

Advanced: What strategies are recommended for assessing metabolic stability in vitro?

Answer:

  • Liver Microsome Incubations : Use pooled human liver microsomes (HLM) with NADPH cofactor.
    • Procedure : Incubate compound (1 µM) with HLM at 37°C, sample at 0, 15, 30, 60 min.
    • Analysis : LC-MS/MS quantifies parent compound depletion. Half-life (t₁/₂) >60 min suggests favorable stability .
  • CYP450 Inhibition Screening : Evaluate CYP3A4/2D6 inhibition using fluorescent probes to predict drug-drug interactions.

Advanced: How does the fluorine substituent influence pharmacological properties, and what experiments validate this?

Answer:

  • Role of Fluorine : Enhances metabolic stability (reduces CYP450 oxidation), increases lipophilicity (logP), and modulates receptor binding via electronic effects.
  • Validation Experiments :
    • Comparative SAR : Synthesize non-fluorinated analogs and compare potency in receptor assays.
    • ¹⁹F NMR Titration : Probe fluorine-environment changes upon receptor binding to infer interaction sites .
    • X-ray Crystallography : Resolve fluorine-protein interactions (e.g., halogen bonds with 5-HT₆ residues) .

Advanced: What computational methods are used to model interactions with target enzymes like cholinesterase?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in acetylcholinesterase (AChE) active sites. Focus on π-π stacking with indole and hydrogen bonding with fluorine .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to assess stability of ligand-enzyme complexes.
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like polar surface area and Hammett σ constants for fluorinated substituents .

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